1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c21-15-5-3-14(4-6-15)20(7-8-20)19(28)25-12-17(13-25)26-11-16(22-23-26)10-24-9-1-2-18(24)27/h3-6,11,17H,1-2,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFGHMJKLUCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
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Formation of the Cyclopropanecarbonyl Intermediate: : The synthesis begins with the preparation of the 4-fluorophenylcyclopropanecarbonyl intermediate. This can be achieved through a cyclopropanation reaction using a suitable fluorophenyl precursor and a cyclopropanation reagent such as diazomethane.
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Azetidinyl Group Introduction: : The next step involves the introduction of the azetidinyl group. This can be accomplished through a nucleophilic substitution reaction, where the cyclopropanecarbonyl intermediate reacts with an azetidine derivative under basic conditions.
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Triazolyl Group Formation: : The triazolyl group is introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the reaction of an azide-functionalized azetidinyl intermediate with an alkyne derivative.
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Pyrrolidinone Formation: : The final step involves the formation of the pyrrolidinone moiety. This can be achieved through a cyclization reaction, where the triazolyl intermediate undergoes intramolecular cyclization under acidic or basic conditions to form the desired pyrrolidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
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Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
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Biological Studies: : It can be used as a probe to study biological pathways and mechanisms, especially those involving fluorophenyl and triazolyl groups.
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Materials Science: : The compound’s structural features may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazolyl and pyrrolidinone moieties may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Triazole-Containing Analogues
- Triazolyl Chalcones (e.g., (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one): This compound () shares the triazole and fluorophenyl motifs with the target molecule. However, its chalcone scaffold (diarylenone) differs from the cyclopropane-azetidine framework. Triazolyl chalcones exhibit antimicrobial activity, suggesting the triazole moiety in the target compound may serve a similar role .
- Pyrazolo-Pyrimidine Derivatives (e.g., Example 64 in ): These compounds feature fluorophenyl and triazole groups but incorporate pyrazolo-pyrimidine cores instead of azetidine-pyrrolidinone systems. They are designed for kinase inhibition, highlighting how scaffold variations redirect biological activity .
Fluorophenyl and Heterocyclic Analogues
- Nitroimidazole/Nitrofuryl Derivatives () :
Substitutions on aryl groups (e.g., nitro) significantly enhance antimycobacterial activity. The fluorophenyl group in the target compound may similarly optimize interactions with hydrophobic binding pockets, though fluorine’s electronegativity could alter electronic properties compared to nitro groups . - Pseudo-Natural Products () :
Compounds like 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one combine halogenated aryl groups with heterocycles. The target molecule’s cyclopropane and azetidine rings may mimic natural product rigidity, improving bioavailability .
Key Observations :
- The target compound’s higher LogP compared to pyrazolo-pyrimidines suggests improved membrane permeability, critical for intracellular targets.
Biological Activity
The compound 1-((1-(1-(1-(4-fluorophenyl)cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates several pharmacophores, including a triazole , pyrrolidine , and cyclopropanecarbonyl moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Notably, compounds with triazole rings are known for their interactions with enzymes involved in cellular signaling.
Key Mechanisms:
- Inhibition of Kinases : Similar triazole-containing compounds have been shown to inhibit kinases such as mTOR, which plays a critical role in cell growth and proliferation .
- Receptor Modulation : The azetidine and pyrrolidine components may interact with nuclear receptors or other protein targets, influencing gene expression and cellular responses .
Pharmacological Profile
The pharmacological profile of the compound has been investigated in various studies:
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| mTOR Inhibition | Low nanomolar | mTOR kinase | |
| RORc Modulation | >200-fold selectivity | RORc (nuclear receptor) | |
| Cytotoxicity in Cancer Cells | Varies | Various cancer cell lines |
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Cancer Treatment : A study demonstrated that triazole derivatives exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .
- Inflammation Modulation : Research indicated that compounds with similar structures can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-17, highlighting their potential in treating autoimmune diseases .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, suggesting that modifications to the structure can enhance efficacy against bacterial strains .
Q & A
Q. Key Analytical Validation :
- NMR : Confirm regiochemistry of the triazole ring (1H NMR: δ 8.2 ppm for triazole proton) .
- HRMS : Verify molecular ion peak at m/z 427.93 (calculated for C₂₂H₂₆FN₅O₂) .
How can structural integrity and stereochemical configuration be confirmed?
Basic Research Question
Methodological Approach :
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for the cyclopropane and azetidine moieties. Example: C—C bond lengths in cyclopropane (1.51–1.54 Å) confirm strain .
- 2D NMR : ROESY correlations between the azetidine C3-H and pyrrolidinone methylene group confirm spatial proximity .
- Vibrational Spectroscopy : FT-IR peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) validate functional groups .
How should researchers address discrepancies in reported biological activity data?
Advanced Research Question
Contradiction Analysis Framework :
Purity Verification : Use HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities affecting bioassays .
Assay Standardization :
- For antimicrobial studies: Compare MIC values using standardized broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv .
- For cytotoxicity: Replicate MTT assays in triplicate with controls (e.g., HEK293 vs. HeLa cells) .
Stereochemical Impact : Compare enantiomers (if resolvable) using chiral HPLC to assess activity differences .
Q. Example SAR Findings :
| Derivative | R Group | MIC (µM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| Parent | 4-Fluorophenyl | 0.8 | 1.2 |
| D1 | 4-Chlorophenyl | 0.5 | 0.9 |
| D2 | 3-Trifluoromethyl | 12.3 | 15.6 |
D1 shows enhanced activity due to increased hydrophobicity.
What experimental strategies optimize reaction yields during scale-up?
Advanced Research Question
Process Optimization :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize CuAAC conditions (e.g., catalyst loading, temperature). Example: 0.5 mol% CuSO₄ maximizes triazole yield (92%) .
- Flow Chemistry : Implement continuous-flow reactors for azide formation (residence time: 30 min, 60°C) to reduce side products .
- Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) for azetidine coupling to improve E-factor .
Q. Yield Comparison Table :
| Method | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Traditional | 65 | — |
| Optimized (DoE) | 92 | 89 |
Which functional groups are critical for target engagement and pharmacokinetics?
Basic Research Question
Key Groups and Roles :
4-Fluorophenyl : Enhances membrane permeability (logP = 2.1) and aryl hydrocarbon receptor binding .
Triazole : Mediates hydrogen bonding with catalytic residues (e.g., His75 in M. tuberculosis KatG) .
Pyrrolidin-2-one : Improves solubility (cLogP = 1.8 vs. 3.2 for phenyl analogs) and metabolic stability .
Q. Pharmacokinetic Data :
| Parameter | Value |
|---|---|
| Plasma t₁/₂ | 4.2 h |
| Caco-2 Papp | 12 × 10⁻⁶ cm/s |
| CYP3A4 Inhibition | IC₅₀ > 50 µM |
How to resolve spectral data contradictions in structural characterization?
Advanced Research Question
Troubleshooting Workflow :
13C NMR Discrepancies : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Example: Azetidine carbonyl at 172 ppm (exp.) vs. 175 ppm (calc.) suggests solvent effects .
Mass Spec Anomalies : Rule out adducts (e.g., Na⁺, K⁺) by HRMS in negative ion mode .
Dynamic Effects : Variable temperature NMR (-40°C) to freeze conformational exchange in the cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
